
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves palladium-copper-catalyzed reactions or other sophisticated chemical processes that aim at functionalizing the benzenesulfonamide core with various substituents to achieve the desired chemical properties. For instance, Banerjee et al. (2000) detailed a synthesis involving a palladium–copper-catalyzed reaction between 4-methyl-N-[2-(prop-2-ynylsulfanyl)phenyl]benzenesulfonamide and p-iodotoluene, resulting in a molecule containing three essentially planar parts that are approximately orthogonal to each other, highlighting the intricate synthetic routes utilized in creating such molecules (Banerjee et al., 2000).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by significant conformational differences, as highlighted by Borges et al. (2014), who reported on the crystal structures revealing substantial differences in the conformations adopted by similar molecules in the solid state, which could affect their chemical behavior and interactions (Borges et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamides can be complex, involving various intermediates and catalysts. For instance, Coste et al. (2011) discussed the copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles in the preparation of 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide, highlighting the role of palladium and copper catalysts in regioselective coupling processes (Coste et al., 2011).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Jia et al. (2019) synthesized a novel tetraphenylethylene derivative of benzenesulfonamide and characterized it using single-crystal X-ray diffraction, demonstrating the molecule's aggregation-induced emission properties and highlighting the importance of physical properties in determining a compound's applications (Jia et al., 2019).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, including their reactivity, stability, and interaction with other molecules, are fundamental to their potential applications. For example, the research by Nocentini et al. (2016) on benzenesulfonamides incorporating flexible triazole moieties provided insights into their potent inhibition of human carbonic anhydrase isoforms, showcasing the impact of chemical modifications on the biological activity of these compounds (Nocentini et al., 2016).
Aplicaciones Científicas De Investigación
Phenylpiperazine derivatives, including compounds like 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide, have been acknowledged for their adaptability and druglikeness in medicinal chemistry. They are primarily recognized for their therapeutic potential, particularly in treating central nervous system (CNS) disorders. However, the applications and research around these compounds extend beyond these confines, suggesting a broader spectrum of scientific and therapeutic possibilities.
Versatile Scaffold in Medicinal Chemistry
Phenylpiperazine structures are considered a versatile scaffold in the realm of medicinal chemistry. Their molecular template has shown significant druglikeness, especially noted in their use for CNS disorders. However, the scientific community often narrowly perceives these compounds as merely "CNS structures." Recent patents and research suggest that the phenylpiperazine moiety, through appropriate modifications, can yield new classes of prototypes and hits for various therapeutic fields beyond the CNS domain (Maia, Tesch, & Fraga, 2012).
Potential Beyond CNS Applications
Despite a strong presence in the market and clinical trials, phenylpiperazine derivatives like this compound remain underrated. Their therapeutic applications could be diversified, benefiting various therapeutic areas. Modifying the basicity and substitution pattern of the phenylpiperazine moiety can lead to pharmacokinetic and pharmacodynamic improvements, potentially valuable across multiple therapeutic areas. This diversification is not just a possibility but a strongly suggested direction for future research and development in pharmaceutical sciences (Maia, Tesch, & Fraga, 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
It’s known that compounds targeting ache and bche typically inhibit these enzymes, preventing the breakdown of acetylcholine and thereby increasing its availability . This can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, it can be inferred from similar compounds that it likely impacts the cholinergic pathway. By inhibiting AChE and BChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This can enhance cholinergic neurotransmission, affecting memory and cognition .
Pharmacokinetics
A similar compound was found to have appropriate properties in terms of adme and toxicity, suggesting that it could be a potential drug candidate .
Result of Action
Based on the action of similar compounds, it can be inferred that it likely increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving memory and cognition .
Direcciones Futuras
The future directions for this compound could involve further studies on its potential therapeutic applications. For instance, similar compounds have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) . Therefore, this compound could also be explored for its potential in treating AD or other diseases.
Propiedades
IUPAC Name |
4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-18-8-10-20(11-9-18)26(24,25)21-12-5-13-22-14-16-23(17-15-22)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRZEEBPDWKFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

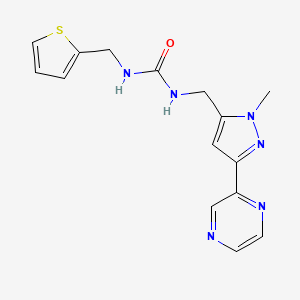
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)
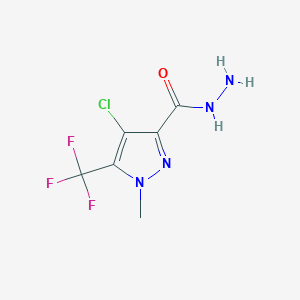
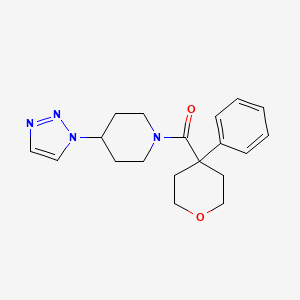
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
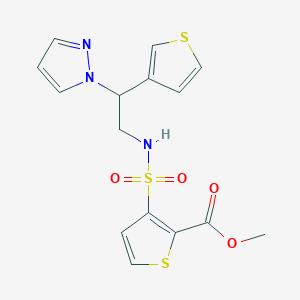
![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)
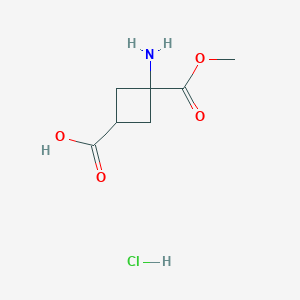

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)
![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)
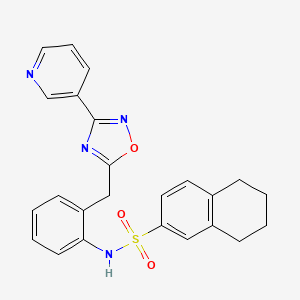
![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)